2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine
Overview
Description
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity
Mechanism of Action
Target of action
Imidazo[1,2-a]pyridines have been found to interact with various biological targets. For instance, some derivatives have shown potential as covalent anticancer agents . .
Mode of action
The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific derivative and its targets. Some act by binding to key amino acid residues in the binding pocket of their target
Biochemical pathways
Imidazo[1,2-a]pyridines can affect various biochemical pathways. For example, some derivatives have been found to disrupt mitochondrial functions
Result of action
The molecular and cellular effects of imidazo[1,2-a]pyridines can vary depending on their mode of action and targets. Some derivatives have shown anticancer activity
Biochemical Analysis
Biochemical Properties
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with c-Met, a receptor tyrosine kinase involved in cell growth and differentiation . The interaction with c-Met can inhibit its kinase activity, thereby affecting downstream signaling pathways such as the Akt and ERK pathways . Additionally, this compound can form covalent bonds with nucleophilic amino acids in proteins, leading to modifications that alter protein function.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting c-Met signaling . It also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the inhibition of c-Met signaling by this compound results in reduced phosphorylation of downstream targets, thereby altering cellular responses to growth signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity . This binding prevents the phosphorylation of c-Met and its downstream targets, thereby disrupting the signaling cascade. Additionally, the azido group in this compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is useful for labeling and tracking biomolecules in biochemical studies.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of c-Met signaling, leading to long-term changes in cell behavior . In in vivo studies, the compound’s stability and effects can be influenced by factors such as metabolic degradation and tissue distribution .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can effectively inhibit c-Met signaling without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These adverse effects are likely due to off-target interactions and the accumulation of the compound in certain tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can also affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize primarily in the cytoplasm, where it interacts with various proteins and enzymes . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, the presence of an azido group can facilitate its targeting to mitochondria, where it can disrupt mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-chloromethyl-6-methylimidazo[1,2-a]pyridine with sodium azide. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with an azide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cycloaddition Reactions: These reactions often require a catalyst such as copper(I) salts and are carried out at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines.
Cycloaddition Reactions: Products are typically triazole derivatives.
Reduction Reactions: The major product is 2-(aminomethyl)-6-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-(Azidomethyl)pyridine
- 2-(Azidomethyl)imidazo[1,2-a]pyridine
- 2-(Azidomethyl)nicotinic acid imidazolide
Uniqueness
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both an azide group and a methyl group on the imidazo[1,2-a]pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-7-2-3-9-12-8(4-11-13-10)6-14(9)5-7/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEBYXDSTNVLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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